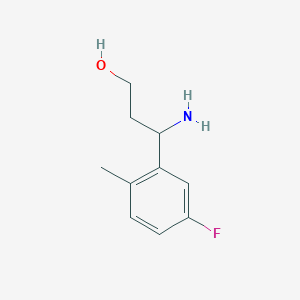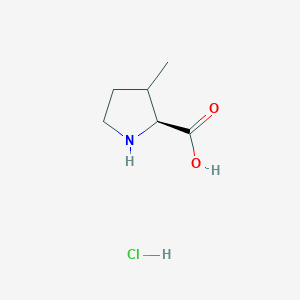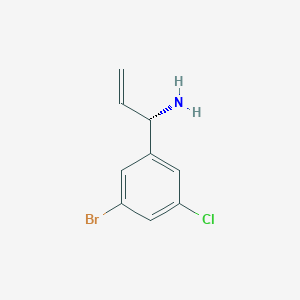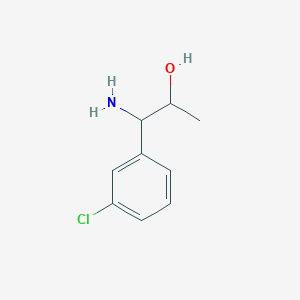
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one is a complex organic compound characterized by multiple hydroxyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one typically involves multi-step organic reactions. One common method includes the use of Diels-Alder reactions followed by oxidation and reduction steps to introduce the necessary hydroxyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial production of complex organic compounds.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may influence cellular processes such as oxidative stress and signal transduction. The compound’s ability to modulate these pathways is a key factor in its biological activity.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one: shares similarities with other polyphenolic compounds such as catechins and flavonoids.
Catechins: Found in tea, these compounds also possess multiple hydroxyl groups and exhibit antioxidant properties.
Flavonoids: A diverse group of plant metabolites known for their health benefits, including anti-inflammatory and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and the presence of three hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H14O6 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C15H14O6/c16-9-2-3-10(13(19)6-9)14(20)7-12(18)8-1-4-11(17)15(21)5-8/h1-6,12,16-19,21H,7H2/t12-/m1/s1 |
InChI Key |
UTZGBLRLYMVKNP-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CC(=O)C2=C(C=C(C=C2)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)C2=C(C=C(C=C2)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13035773.png)

![2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile](/img/structure/B13035805.png)


![2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13035813.png)

![Methyl4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13035829.png)

![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-ylpropanoate](/img/structure/B13035851.png)

![2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol](/img/structure/B13035857.png)
